2-Isocyanatobenzoyl chloride
Overview
Description
2-Isocyanatobenzoyl chloride is an organic compound with the molecular formula C8H4ClNO2. It is characterized by the presence of both an isocyanate group (-N=C=O) and a benzoyl chloride group (-COCl) attached to a benzene ring. This compound is of interest in various chemical research and industrial applications due to its reactivity and functional groups.
Mechanism of Action
Target of Action
2-Isocyanatobenzoyl chloride, also known as 2-isocyanato-1-methoxy-4-methylbenzene, is an aryl isocyanate . It primarily targets phenols and amines, reacting with them to form larger complex structures .
Mode of Action
The compound interacts with its targets through a process known as acylation. In the presence of a Lewis acid like aluminium trichloride, this compound can acylate phenols to synthesize 2-Amino-2’-hydroxybenzophenones . The ring-chain tautomerism of the reagent is promoted by the Lewis acid .
Biochemical Pathways
It’s known that the compound can participate in the synthesis of polymers containing the benzimidazole and the quinazolinedione unit in the main chain .
Result of Action
The primary result of the action of this compound is the formation of larger complex structures through acylation. For example, it can react with phenols to form 2-Amino-2’-hydroxybenzophenones .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a Lewis acid, which can promote the ring-chain tautomerism of the reagent
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isocyanatobenzoyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzoyl chloride with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:
Starting Material: 2-Aminobenzoyl chloride
Reagent: Phosgene (COCl2)
Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.
The overall reaction can be represented as:
C6H4(NH2)COCl+COCl2→C6H4(NCO)COCl+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the hazardous nature of phosgene. The use of automated systems helps in minimizing human exposure to toxic reagents.
Chemical Reactions Analysis
Types of Reactions
2-Isocyanatobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The isocyanate group can undergo addition reactions with nucleophiles like water, alcohols, and amines to form ureas, carbamates, and substituted ureas.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products Formed
Amides: Formed from the reaction with amines
Esters: Formed from the reaction with alcohols
Ureas: Formed from the reaction with amines and isocyanate group
Scientific Research Applications
2-Isocyanatobenzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized compounds.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3-Isocyanatobenzoyl chloride: Similar structure but with the isocyanate group at the meta position.
4-Isocyanatobenzoyl chloride: Similar structure but with the isocyanate group at the para position.
Uniqueness
2-Isocyanatobenzoyl chloride is unique due to the ortho positioning of the isocyanate and benzoyl chloride groups, which can influence its reactivity and the types of products formed in reactions. This positional isomerism can lead to different chemical and physical properties compared to its meta and para counterparts.
Properties
IUPAC Name |
2-isocyanatobenzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-8(12)6-3-1-2-4-7(6)10-5-11/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAVHAAUPQEYLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369088 | |
Record name | 2-isocyanatobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5100-23-2 | |
Record name | 2-isocyanatobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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